(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents at the 2 and 6 positions, respectively.
Formation of Ethane-1,2-diamine Moiety: The substituted phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by the coupling of the substituted phenyl ring with ethane-1,2-diamine. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms such as nitro compounds or oxides.
Reduction Products: Reduced forms such as primary or secondary amines.
Scientific Research Applications
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism by which (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. The bromo and fluorine substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The ethane-1,2-diamine moiety plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-chlorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-methylphenyl)ethane-1,2-diamine
Uniqueness
- The presence of both bromo and fluorine substituents in (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine provides unique electronic properties that are not observed in compounds with only one halogen substituent.
- The specific positioning of these substituents on the phenyl ring influences the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H10BrFN2 |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
DNFBZWKYGBWUSR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CN)N)F |
Origin of Product |
United States |
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